Product packaging for 4-Ethyl-2-methylbenzaldehyde(Cat. No.:)

4-Ethyl-2-methylbenzaldehyde

Cat. No.: B13608067
M. Wt: 148.20 g/mol
InChI Key: STDAPSJLHHSAPO-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylbenzaldehyde is a useful research compound. Its molecular formula is C10H12O and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B13608067 4-Ethyl-2-methylbenzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

4-ethyl-2-methylbenzaldehyde

InChI

InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3

InChI Key

STDAPSJLHHSAPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C=O)C

Origin of Product

United States

Contextual Significance of Substituted Benzaldehydes in Contemporary Organic Chemistry

Substituted benzaldehydes are a class of organic compounds that hold a significant position in modern organic chemistry. wisdomlib.org Their structure, which features a benzaldehyde (B42025) core with various functional groups attached to the benzene (B151609) ring, makes them highly versatile. wisdomlib.org These compounds serve as crucial starting materials and intermediates in a wide array of synthetic processes. wisdomlib.orgsigmaaldrich.comfrontierspecialtychemicals.com Their reactivity, particularly the electrophilic nature of the aldehyde group and the potential for substitution on the aromatic ring, allows for the construction of complex molecular architectures. chemicalbook.comsmolecule.com

In contemporary organic synthesis, substituted benzaldehydes are key building blocks for a diverse range of molecules, including pharmaceuticals, agrochemicals, and specialty materials. sigmaaldrich.cominnospk.com They participate in numerous name reactions and transformations, such as the Wittig reaction, aldol (B89426) condensation, and the synthesis of Schiff bases and chalcones. wisdomlib.orgsmolecule.comresearchgate.net The specific substituents on the benzaldehyde ring can profoundly influence the compound's reactivity and the properties of the resulting products. researchgate.net For instance, electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its role in various chemical reactions. acs.org This tunability makes substituted benzaldehydes invaluable tools for chemists seeking to design and create new molecules with specific functions. sigmaaldrich.comrug.nl

Furthermore, the study of substituted benzaldehydes contributes to a deeper understanding of reaction mechanisms and the principles of physical organic chemistry. acs.org Their derivatives are also investigated for their potential biological activities, with research exploring their applications in medicinal chemistry, such as enzyme inhibition and the development of therapeutic agents. researchgate.netnih.gov

4 Ethyl 2 Methylbenzaldehyde As a Versatile Synthetic Building Block and Research Probe

4-Ethyl-2-methylbenzaldehyde (B6203448), an aromatic aldehyde with the chemical formula C10H12O, is a notable example of a substituted benzaldehyde (B42025) that serves as a versatile building block in chemical synthesis. Its structure, featuring an ethyl group at the para position and a methyl group at the ortho position relative to the aldehyde function, provides a unique combination of steric and electronic properties.

This compound is a valuable intermediate in the synthesis of more complex organic molecules. The aldehyde group is a reactive site for various transformations, including oxidation to the corresponding carboxylic acid (4-ethyl-2-methylbenzoic acid) and reduction to the alcohol (4-ethyl-2-methylbenzyl alcohol). It can also undergo nucleophilic addition and condensation reactions, making it a key component in the construction of diverse molecular scaffolds.

One of the significant applications of this compound is in the synthesis of heterocyclic compounds and other complex organic structures. For example, it can be used in cascade aldol (B89426) addition and fragmentation reactions. acs.org Moreover, its derivatives are explored for their potential biological activities.

The synthesis of this compound itself can be achieved through various methods, including the Gattermann-Koch reaction, which involves the formylation of the corresponding substituted toluene (B28343). A more recent approach involves a two-step, one-pot reduction/cross-coupling procedure starting from a Weinreb amide, which allows for the introduction of the ethyl group via an organometallic reagent. rug.nlacs.org

Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1085524-24-8
Molecular Formula C10H12O
Molecular Weight 148.2 g/mol
Appearance Colorless liquid

This table contains data sourced from multiple references. chemsrc.com

Overview of Current Research Directions and Underexplored Potentials

Classical and Modified Routes to Aromatic Aldehydes

Formylation Reactions (e.g., Vilsmeier-Haack Adaptations for Substituted Benzaldehydes)

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds. jk-sci.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium ion, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. jk-sci.comtcichemicals.com The electron-rich aromatic ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. wikipedia.org Subsequent hydrolysis of this intermediate yields the desired aromatic aldehyde. jk-sci.comwikipedia.org

For the synthesis of this compound, the starting material would be 1-ethyl-3-methylbenzene. The directing effects of the alkyl groups (ortho, para-directing) would lead to formylation at the sterically less hindered para position relative to the ethyl group, yielding the target compound. The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate, typically ranging from below 0°C to 80°C. jk-sci.com

A related classical method is the Gattermann-Koch reaction, which uses carbon monoxide and hydrogen chloride in the presence of a catalyst like aluminum chloride and cuprous chloride to formylate aromatic compounds. vedantu.com However, the Vilsmeier-Haack reaction is often preferred due to its milder conditions and broader substrate scope. psu.edu

Controlled Oxidation of Corresponding Alkyl or Alcohol Precursors

A common and effective strategy for the synthesis of aromatic aldehydes is the controlled oxidation of the corresponding benzyl (B1604629) alcohols or alkylbenzenes.

Oxidation of Benzyl Alcohols: The precursor, (4-ethyl-2-methylphenyl)methanol, can be selectively oxidized to this compound. A variety of oxidizing agents can be employed for this transformation. Mild oxidizing agents are crucial to prevent over-oxidation to the corresponding carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride) are commonly used. More environmentally friendly methods utilizing catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (B82951) or Oxone have also been developed. organic-chemistry.org

Oxidation of Alkylbenzenes: Direct oxidation of the methyl group of 1-ethyl-3-methylbenzene to an aldehyde is challenging as it can readily oxidize to a carboxylic acid. However, specific methods have been developed for this purpose. For instance, the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) or chromium trioxide in acetic anhydride (B1165640) can sometimes achieve the desired transformation. Another approach involves the radical bromination of the methyl group to form a benzyl bromide, followed by hydrolysis and oxidation. Stronger oxidizing agents like potassium permanganate (B83412) or chromic acid typically lead to the formation of the corresponding benzoic acid. vaia.com

Grignard-Based Approaches and Orthoformate Trapping for Benzaldehyde (B42025) Synthesis

Grignard reagents provide a versatile route to aldehydes. chemicalbook.com For the synthesis of this compound, the corresponding Grignard reagent, 4-ethyl-2-methylmagnesium bromide, would be prepared from 4-bromo-1-ethyl-2-methylbenzene. This Grignard reagent can then be reacted with a formylating agent.

A classic method is the Bodroux-Chichibabin aldehyde synthesis, where the Grignard reagent reacts with an orthoformate, typically triethyl orthoformate. wikipedia.orgblogspot.com This reaction forms a diethyl acetal (B89532), which is stable to the Grignard reagent. bethunecollege.ac.in Subsequent acidic hydrolysis of the acetal furnishes the desired aldehyde. wikipedia.orgblogspot.com This two-step process is generally effective and provides good yields. lookchem.com

An alternative is the reaction of the Grignard reagent with N,N-dimethylformamide (DMF). The Grignard reagent adds to the carbonyl group of DMF to form a tetrahedral intermediate, which upon acidic workup, hydrolyzes to the aldehyde.

Advanced and Green Chemistry Syntheses

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Catalytic Strategies for Aromatic Aldehyde Production

Catalytic methods have revolutionized the synthesis of aromatic aldehydes by offering higher efficiency and selectivity while generating less waste compared to stoichiometric reactions. numberanalytics.com

Catalytic Oxidation: The oxidation of toluene (B28343) derivatives can be achieved using transition metal-modified MFI molecular sieves as catalysts. google.com These reactions use oxygen or air as the oxidant, with a bromide or elemental bromine as an initiator, in a polar organic solvent. google.com This method offers high conversion rates and selectivity for the target aldehyde under mild conditions. google.com Gold nanoparticles supported on various materials have also shown exceptional catalytic activity for the aerobic oxidation of benzyl alcohols to aldehydes. acs.orgqualitas1998.net These reactions can often be performed under solvent-free conditions with high selectivity. acs.orgqualitas1998.net

Catalytic Fractionation of Biomass: A novel and green approach involves the catalytic fractionation of lignocellulosic biomass to produce aromatic aldehydes. rsc.org Native lignin (B12514952) can be selectively depolymerized to produce compounds like 4-methoxypropenyl-guaiacol/syringol, which can then be converted to vanillin (B372448) and syringaldehyde (B56468) via ozonolysis. rsc.org While not a direct route to this compound, this strategy highlights the potential of using renewable feedstocks for the synthesis of valuable aromatic aldehydes.

Phase Transfer Catalysis (PTC) in Benzaldehyde Derivatization

Phase transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically aqueous and organic). psu.edu A phase transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. rasayanjournal.co.inresearch-advances.org

PTC has been successfully applied to the synthesis of aromatic aldehydes through the oxidation of benzyl alcohols or alkyl aromatics. rasayanjournal.co.inrjptonline.org For instance, the oxidation of benzyl alcohols with potassium permanganate or sodium hypochlorite can be carried out in a two-phase system using a phase transfer catalyst. psu.edurasayanjournal.co.in This method allows for the use of inexpensive and powerful oxidizing agents in non-polar organic solvents, leading to high yields of aldehydes (often exceeding 90%) with high selectivity and no formation of carboxylic acid byproducts. rasayanjournal.co.in The reaction conditions are typically mild, often at room temperature, making PTC an attractive green chemistry approach. psu.edu

The derivatization of benzaldehydes can also be achieved using PTC. For example, the synthesis of benzaldehyde derivatives can be accomplished through the oxidation of the corresponding benzyl chloride in a liquid phase using PTC. researchgate.net

Table 1: Summary of Synthetic Methodologies

Methodology Precursor Key Reagents/Catalysts Advantages Disadvantages
Vilsmeier-Haack Reaction 1-Ethyl-3-methylbenzene DMF, POCl₃ Good yields, broad scope jk-sci.compsu.edu Requires stoichiometric reagents, generates phosphorus waste
Oxidation of Benzyl Alcohol (4-Ethyl-2-methylphenyl)methanol PCC, PDC, TEMPO/NaOCl High selectivity, mild conditions organic-chemistry.org Precursor synthesis required, potential for over-oxidation
Grignard with Orthoformate 4-Bromo-1-ethyl-2-methylbenzene Mg, Triethyl orthoformate Versatile, good yields wikipedia.orgblogspot.comlookchem.com Multi-step process, requires anhydrous conditions
Catalytic Oxidation 1-Ethyl-3-methylbenzene Metal-modified zeolites, O₂ Green, high atom economy google.com Catalyst development can be complex
Phase Transfer Catalysis (Oxidation) (4-Ethyl-2-methylphenyl)methanol KMnO₄/NaOCl, PTC catalyst High yields, mild conditions, green psu.edurasayanjournal.co.in Requires two-phase system

Microwave-Assisted Synthesis Techniques for Aldehyde Derivatives

Microwave-assisted organic synthesis has emerged as a transformative technique in chemical research, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and often, enhanced purity of the final products. chem-soc.siafricanjournalofbiomedicalresearch.com The application of microwave irradiation in the synthesis of aromatic aldehydes and their derivatives has been an area of active investigation, demonstrating the potential for more efficient and environmentally benign chemical processes. chem-soc.sibanglajol.info

The fundamental principle of microwave heating involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. africanjournalofbiomedicalresearch.com This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can enable reactions to occur at lower bulk temperatures than required by conventional methods. eurjchem.comresearchgate.net In the context of aldehyde synthesis, microwave assistance has been successfully applied to various reaction types, including the oxidation of primary alcohols and alkyl halides, as well as condensation reactions. chem-soc.sibanglajol.info

Research has demonstrated the effective use of microwave irradiation for the synthesis of aromatic aldehydes from their corresponding alkyl halides. For instance, the oxidation of benzylic bromides to aromatic aldehydes has been achieved in a solvent-free procedure under microwave irradiation using pyridine (B92270) N-oxide as the oxidant. chem-soc.si Another efficient method involves the use of iodic acid (HIO3) supported on wet montmorillonite (B579905) K 10 clay, which facilitates the rapid oxidation of a variety of alkyl halides to their corresponding aldehydes and ketones with very short reaction times. chem-soc.si

Furthermore, microwave-assisted techniques have been extensively used in the synthesis of aldehyde derivatives, such as nitriles and oximes. nih.gov Aromatic aldehydes can be converted into their corresponding nitriles in a one-pot reaction using hydroxylamine (B1172632) hydrochloride and a catalyst like titanium dioxide under microwave irradiation. nih.gov These reactions are often complete within minutes, showcasing the remarkable efficiency of this technology. eurjchem.comresearchgate.net

The following interactive data table summarizes representative examples of microwave-assisted synthesis of aromatic aldehyde derivatives, illustrating the typical reaction conditions and outcomes. While a specific microwave-assisted synthesis for this compound is not detailed in the reviewed literature, the data for analogous structures provide a strong indication of the potential for developing a rapid and efficient synthesis for this compound using similar methodologies.

Aldehyde/SubstrateReagentsCatalyst/SupportPower (W) / Temp (°C)Time (min)Yield (%)Reference
Benzyl chlorideIodic acidWet montmorillonite K 101000 W191 chem-soc.si
4-Methylbenzaldehyde (B123495)ThiocarbohydrazideNone (Solvent-free)700 W575 ijrbat.in
Aromatic Aldehydes (general)Hydroxylamine hydrochlorideNone150 °C5Good yields eurjchem.comresearchgate.net
Aromatic Aldehydes (electron-donating groups)Hydroxylamine hydrochlorideTiO2Not specifiedNot specifiedGood yields nih.gov
Aromatic Aldehydes (general)Malononitrile (B47326), Ethylcyanoacetate, or CyanoacetamideUrea180-800 W1-5Good yields banglajol.info

This table presents a selection of published data on the microwave-assisted synthesis of aromatic aldehydes and their derivatives to illustrate the general conditions and efficacy of the technique.

Atom-Economic and Sustainable Method Development in Aromatic Aldehyde Synthesis

Traditional methods for aldehyde synthesis often involve the use of stoichiometric oxidants or reducing agents, which generate significant amounts of waste. unive.it In contrast, modern sustainable approaches focus on catalytic methods, the use of renewable feedstocks, and the design of safer chemical processes. numberanalytics.com

One of the key strategies in sustainable aldehyde synthesis is the catalytic oxidation of alcohols. The use of molecular oxygen or hydrogen peroxide as the terminal oxidant is highly desirable as the only byproduct is water. rsc.org For example, the oxidation of benzylic alcohols to aromatic aldehydes can be achieved using gaseous nitrogen dioxide, with the gaseous byproducts being converted to nitric acid, thus minimizing waste. nih.gov

Another significant advancement is the use of catalytic hydroformylation and reductive carbonylation reactions. numberanalytics.comunive.it Reductive carbonylation of aryl halides, for instance, offers a direct route to aromatic aldehydes. unive.itresearchgate.net Research has focused on developing recyclable, phosphine-free palladium catalysts for these reactions, and on using hydrogen donors like polymethylhydrosiloxane (B1170920) (PMHS) as a substitute for flammable and explosive hydrogen gas. unive.it

The utilization of biomass as a renewable feedstock for the production of aromatic aldehydes is a particularly promising avenue for sustainable synthesis. numberanalytics.comrsc.org Lignin, a major component of lignocellulosic biomass, can be selectively depolymerized to produce valuable aromatic compounds, including aldehydes like vanillin and syringaldehyde. rsc.org Catalytic fractionation and ozonolysis are among the innovative processes being developed to convert biomass into aromatic aldehydes, offering a greener alternative to petroleum-based syntheses. rsc.org

Furthermore, the development of solvent-free and catalyst-free reaction conditions contributes significantly to the sustainability of synthetic processes. beilstein-journals.org For example, the direct benzylic addition of azaarenes to aldehydes has been achieved under neat conditions, representing a highly atom-economical pathway. beilstein-journals.org

The overarching goal of these sustainable methodologies is to create synthetic pathways that are not only efficient and high-yielding but also environmentally responsible. By adhering to the principles of green chemistry, researchers are paving the way for the cleaner production of valuable chemicals like this compound and its analogs. numberanalytics.com

Fundamental Reactivity of the Aldehyde Functionality

The chemical behavior of this compound is largely dictated by the aldehyde functional group (-CHO) attached to the substituted benzene (B151609) ring. This group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to a variety of chemical transformations.

The cornerstone of aldehyde reactivity is the nucleophilic addition reaction. ncert.nic.in In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final alcohol product. The general reactivity of aldehydes in nucleophilic additions is greater than that of ketones due to reduced steric hindrance and electronic factors. ncert.nic.in

For this compound, the scope of nucleophilic addition reactions is broad, encompassing reactions with a variety of nucleophiles. For instance, reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) would lead to the formation of secondary alcohols. Similarly, the addition of cyanide ion (from HCN or a salt like KCN) would produce a cyanohydrin. The addition of amines can lead to the formation of imines, a reaction that often serves as a precursor to more complex nitrogen-containing heterocycles.

A specific example of a nucleophilic addition relevant to this class of compounds is the catalytic O-silylative aldol (B89426) reaction. In a study involving various aldehydes, a mild catalytic variant of the aldol reaction between ethyl diazoacetate and aldehydes was described using a combination of N,O-bis(trimethylsilyl)acetamide and catalytic tetramethylammonium (B1211777) pivalate. This reaction proceeds at ambient temperature to give O-silylated aldol products in high yields. acs.org For instance, the reaction with 4-methylbenzaldehyde yielded ethyl 2-diazo-3-(p-tolyl)-3-((trimethylsilyl)oxy)propanoate in 97% yield. acs.org

Table 1: Nucleophilic Addition Reaction Example

Reactant 1 Reactant 2 Catalyst System Product Yield

Condensation reactions are a vital class of transformations for aldehydes, leading to the formation of larger, more complex molecules through the elimination of a small molecule, typically water.

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form Schiff bases (imines). niscair.res.innih.gov This reaction involves the initial nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine. nih.gov These reactions are often catalyzed by a few drops of acid. niscair.res.in The formation of the C=N double bond is confirmed by spectroscopic methods such as IR and NMR. niscair.res.in For example, studies have shown the synthesis of Schiff bases from the reaction of various substituted benzaldehydes with amines like 2-aminopyrimidine. niscair.res.in In one study, a series of Schiff bases were synthesized by reacting an azo derivative with aldehydes including 4-ethyl-benzaldehyde. anjs.edu.iq

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.com The active methylene compound, flanked by two electron-withdrawing groups, is readily deprotonated to form a carbanion, which then acts as the nucleophile. sigmaaldrich.com This reaction is a cornerstone for C-C bond formation and is widely used in the synthesis of fine chemicals and pharmaceuticals. sciensage.info

This compound can participate in Knoevenagel condensations with various active methylene compounds like malononitrile, ethyl acetoacetate, or cyanoacetic acid. sciensage.info The reaction typically proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. sigmaaldrich.com Studies have explored the use of various catalysts, including basic catalysts and green catalysts like boric acid, to promote these reactions efficiently. sciensage.infomdpi.com For example, the Knoevenagel condensation of p-methylbenzaldehyde with malononitrile has been studied, with the reaction progress monitored by 1H NMR. researchgate.net The reactivity in these condensations can be influenced by the electronic nature of the substituents on the benzaldehyde ring. researchgate.net

Table 2: Examples of Condensation Reactions

Reaction Type Aldehyde Reagent Catalyst Product Type
Schiff Base Formation 4-Ethyl-benzaldehyde Azo derivative with an amine Not specified Schiff Base anjs.edu.iq
Knoevenagel Condensation p-Methylbenzaldehyde Malononitrile Cu-MOF Propanedinitrile-2-[(4-methyl phenyl)methylene] researchgate.net

The aldehyde group of this compound can be readily oxidized or reduced to yield the corresponding carboxylic acid or alcohol, respectively. These transformations are fundamental in organic synthesis.

Oxidation: The oxidation of this compound to 4-ethyl-2-methylbenzoic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Phase-transfer catalysis has been employed for the oxidation of benzaldehydes using permanganate or dichromate in non-polar solvents, resulting in high yields of the corresponding benzoic acids. research-advances.orgchemijournal.com In these systems, a phase-transfer catalyst facilitates the transfer of the oxidant from the aqueous phase to the organic phase where the reaction occurs. research-advances.org The products are typically characterized by melting point determination and infrared spectral analysis. research-advances.org

Reduction: The reduction of the aldehyde functionality to a primary alcohol, 4-ethyl-2-methylbenzyl alcohol, is a common and high-yielding reaction. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 3: Oxidation and Reduction of this compound

Transformation Reagent Product
Oxidation Potassium permanganate, Chromium trioxide 4-Ethyl-2-methylbenzoic acid

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, such as this compound. wikipedia.orgbyjus.com In the presence of a strong base, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid (in its salt form) and the other being reduced to a primary alcohol. wikipedia.orgbyjus.com

The reaction was first described by Stanislao Cannizzaro in 1853, who obtained benzyl alcohol and potassium benzoate (B1203000) from the treatment of benzaldehyde with potassium carbonate. wikipedia.orgbyjus.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. wikipedia.org The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule. wikipedia.org This results in the formation of a carboxylate anion and an alkoxide anion, which then undergoes proton exchange with the solvent. wikipedia.orgpharmaguideline.com

The crossed Cannizzaro reaction, where two different non-enolizable aldehydes are used, is often more synthetically useful. pharmaguideline.comallen.in If one of the aldehydes is formaldehyde, it is preferentially oxidized to formate, while the other aldehyde is reduced to the corresponding alcohol, leading to a higher yield of the desired alcohol. pharmaguideline.comuobasrah.edu.iq

Table 4: Cannizzaro Reaction of Benzaldehyde (Illustrative Example)

Reactants Base Products
2 molecules of Benzaldehyde Potassium Hydroxide Benzyl alcohol, Potassium benzoate wikipedia.org

Directed Functionalization of the Aromatic Ring System and Alkyl Chains

Beyond the reactivity of the aldehyde group, modern synthetic methods allow for the selective functionalization of the aromatic ring and the alkyl side chains of this compound.

Transition-metal-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. nih.gov For 2-alkylbenzaldehydes like this compound, the benzylic C(sp³)–H bonds of the ethyl group are potential sites for such functionalization.

One notable strategy involves the use of a transient directing group. nih.gov For example, palladium(II)-catalyzed enantioselective benzylic C(sp³)–H arylation of 2-alkylbenzaldehydes has been achieved using amino acids like L-tert-leucine (B554949) as a chiral transient directing group. nih.govrsc.org In this approach, the aldehyde reversibly reacts with the amino acid to form a chiral imine in situ. snnu.edu.cn This imine then acts as a bidentate ligand, directing the palladium catalyst to activate a specific C–H bond for subsequent arylation. snnu.edu.cn This method allows for the synthesis of chiral molecules with high enantioselectivity. nih.govrsc.org

For instance, the arylation of 2-ethyl-5-(trifluoromethyl)benzaldehyde with methyl 4-iodobenzoate (B1621894) using L-tert-leucine as the chiral transient directing group afforded the desired chiral product with 96% enantiomeric excess. rsc.org These reactions can proceed through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle, depending on the specific conditions and coupling partners. nih.gov The aldehyde group, after directing the C-H activation, can be retained or transformed into other functional groups, highlighting the synthetic utility of this approach.

Table 5: Example of Benzylic C(sp³)–H Arylation

Substrate Arylating Agent Catalyst System Chiral Directing Group Product Enantiomeric Excess

Electrophilic Aromatic Substitutions (EAS) with Regioselectivity Control

The benzene ring of this compound is activated towards electrophilic aromatic substitution by the presence of two alkyl groups (ethyl and methyl). Alkyl groups are ortho-, para-directing activators due to their electron-donating inductive effects. libretexts.orgquora.com Conversely, the aldehyde group is a meta-directing deactivator because of its electron-withdrawing resonance and inductive effects.

In this competitive scenario, the activating groups typically dominate the directing effects. The ethyl group is at position 4, and the methyl group is at position 2. The combined activating effect of these groups directs incoming electrophiles to the positions ortho and para relative to them. The available positions for substitution are 3, 5, and 6.

Position 3: Ortho to the methyl group and meta to the ethyl group.

Position 5: Ortho to the ethyl group and meta to the methyl group.

Position 6: Para to the ethyl group (blocked) and ortho to an empty position.

Considering the directing effects:

The methyl group at C2 directs to positions 3 (ortho, deactivated by adjacent aldehyde) and 6 (para).

The ethyl group at C4 directs to positions 3 and 5 (ortho).

The aldehyde group at C1 directs to position 5 (meta).

The positions most activated by the alkyl groups are 3 and 5. Position 5 is favored as it is ortho to the ethyl group and meta to the deactivating aldehyde group. Position 3 is ortho to the methyl group but also ortho to the deactivating aldehyde, which introduces steric hindrance and electronic deactivation, making substitution at this site less likely. Therefore, electrophilic substitution is predicted to occur predominantly at the C5 position. Computational methods, such as Density Functional Theory (DFT) calculations to determine Fukui indices, can be employed to predict the most nucleophilic center and thus the most likely site of electrophilic attack. rsc.org

Common EAS reactions like nitration and halogenation would be expected to yield the 5-substituted product as the major isomer.

Derivatization of the Ethyl and Methyl Side Chains

The aliphatic side chains of this compound offer additional sites for chemical modification.

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 4-ethyl-2-methylbenzoic acid, using common oxidizing agents like potassium permanganate or chromium trioxide. vulcanchem.com Selective oxidation of the benzylic C-H bonds of the methyl or ethyl groups is more challenging but can be achieved under specific conditions, often involving radical mechanisms or specialized catalysts. The methyl group, having more benzylic hydrogens, might be slightly more susceptible to oxidation than the methylene group of the ethyl substituent.

Reduction: The aldehyde group is easily reduced to a primary alcohol, yielding (4-ethyl-2-methylphenyl)methanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Halogenation: Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic positions. The benzylic position of the ethyl group (-CH2-) is generally more reactive towards radical substitution than the methyl group due to the formation of a more stable secondary benzylic radical.

Benzylic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of benzylic C-H bonds. For instance, catalyst- and solvent-free benzylic addition of aldehydes to azaarenes has been reported, suggesting pathways for C-C bond formation at the methyl or ethyl groups under specific conditions. beilstein-journals.org

Catalytic Approaches in this compound Chemistry

Catalysis offers efficient and selective routes for transforming this compound and related structures. These approaches are crucial for minimizing waste and accessing complex molecular architectures.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are highly applicable to derivatives of this compound. sigmaaldrich.comorgsyn.org For these reactions to occur, the aromatic ring typically needs to be functionalized with a halide or triflate. For example, a bromo- derivative, such as 5-bromo-4-ethyl-2-methylbenzaldehyde, could serve as a substrate for various coupling reactions.

Suzuki-Miyaura Coupling: This reaction would couple the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for introducing new aryl or alkyl groups. orgsyn.orgorganic-chemistry.org The synthesis of the related 4-ethyl-2-methoxybenzaldehyde (B6166474) has been achieved via a Suzuki-Miyaura coupling, demonstrating the feasibility of this approach in similar systems.

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the aryl bromide with an amine, providing access to a wide range of aniline (B41778) derivatives. orgsyn.org

Heck Coupling: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene product. sigmaaldrich.com

The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing these reactions, with numerous well-established systems available. sigmaaldrich.commit.edu

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Applicable to Halogenated this compound Derivatives This table presents generalized conditions based on established literature for similar substrates.

Reaction Type Coupling Partner Typical Catalyst/Ligand Typical Base Product Type Reference
Suzuki-Miyaura R-B(OH)₂ Pd(OAc)₂ / CM-phos K₃PO₄ Biaryl or Alkylated Arene orgsyn.org
Buchwald-Hartwig R₂NH Pd(OAc)₂ / CM-phos K₂CO₃ Aryl Amine orgsyn.org
Heck Coupling Alkene Pd(P(t-Bu)₃)₂ Et₃N Substituted Alkene sigmaaldrich.com

Organocatalysis and Biocatalysis in Aldehyde Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a metal-free alternative to traditional methods. imrpress.com Aldehydes are excellent substrates for organocatalytic transformations.

Iminium Catalysis: Chiral secondary amines, such as imidazolidinones developed by MacMillan, can react reversibly with α,β-unsaturated aldehydes to form an iminium ion. princeton.edusigmaaldrich.com This activation strategy lowers the LUMO of the aldehyde, facilitating reactions like Diels-Alder cycloadditions and Michael additions. While this compound is not an α,β-unsaturated aldehyde, its derivatives could be.

Enamine Catalysis: Aldehydes can react with secondary amine catalysts to form nucleophilic enamines. These can then participate in reactions such as asymmetric α-functionalization.

Aldol and Darzens Reactions: this compound can act as the electrophilic partner in organocatalyzed aldol, Henry (nitroaldol), and Darzens reactions, enabling the formation of new C-C bonds with high stereocontrol. mdpi.commdpi.com

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. imrpress.commt.com

Reduction/Oxidation: Oxidoreductase enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), can reduce the aldehyde group of this compound to the corresponding primary alcohol with high enantioselectivity if a prochiral center is formed. mt.com Conversely, other enzymes can oxidize the aldehyde to the carboxylic acid.

C-C Bond Formation: Enzymes like lyases can catalyze the addition of nucleophiles to the aldehyde, a classic example being the carboligation reaction to form 2-hydroxy ketones. mt.com Studies on benzaldehyde derivatives show that whole-cell systems, such as baker's yeast, are effective for these transformations. frontiersin.org

Transient Directing Group Strategies for C–H Functionalization

A significant challenge in synthetic chemistry is the selective functionalization of specific C-H bonds. The transient directing group (TDG) strategy is a powerful approach that avoids the need for pre-installing and later removing a directing group. rsc.orgsnnu.edu.cnresearchgate.net This method is particularly well-suited for aldehydes.

In this strategy, the aldehyde reacts in situ with a catalytic amount of a bifunctional molecule, such as an amino acid, to form a transient imine. nih.gov This imine then acts as a directing group, positioning a transition metal catalyst (commonly palladium) to activate a specific C-H bond.

For this compound, this strategy could target two key positions:

Benzylic C(sp³)–H Bonds: Using an amino acid like glycine (B1666218) or l-tert-leucine as the TDG, a palladium catalyst can be directed to the ortho-methyl group to perform C(sp³)–H arylation, acetoxylation, or other functionalizations. rsc.orgnih.gov Seminal work by Yu and others has demonstrated the arylation of the methyl group in 2-methylbenzaldehyde (B42018) with various aryl iodides in good yields (72-83%) using this approach. nih.gov This provides a direct and atom-economical route to synthesize complex diarylmethane structures.

Aromatic C(sp²)–H Bonds: Alternatively, different TDGs and catalytic systems can direct functionalization to the ortho C-H bond of the aromatic ring (the C6 position). This allows for ortho-arylation, -halogenation, or -amidation of the benzaldehyde substrate. researchgate.net

The reversibility of imine formation is key to the catalytic cycle, making this an efficient and step-economical methodology. snnu.edu.cn

Table 2: C(sp³)–H Arylation of 2-Methylbenzaldehyde using a Transient Directing Group Strategy This table shows results for the model substrate 2-methylbenzaldehyde, which are directly applicable to this compound.

Aryl Iodide Coupling Partner Catalyst/TDG Solvent Yield (%) Reference
4-Iodoanisole 10 mol% Pd(OAc)₂, 40 mol% Glycine Acetic Acid 81 nih.gov
4-Iodotoluene 10 mol% Pd(OAc)₂, 40 mol% Glycine Acetic Acid 83 nih.gov
Methyl 4-iodobenzoate 10 mol% Pd(OAc)₂, 40 mol% Glycine Acetic Acid 77 nih.gov
1-Bromo-4-iodobenzene 10 mol% Pd(OAc)₂, 40 mol% Glycine Acetic Acid 76 nih.gov

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. For reactions involving this compound, mechanistic studies would focus on the roles of catalysts, intermediates, and transition states.

Kinetic Studies: The kinetics of reactions, such as the multicomponent reaction of 4-methylbenzaldehyde with aniline and ethyl acetoacetate, have been investigated using techniques like UV-vis spectrophotometry. ajgreenchem.comajgreenchem.com Such studies can determine the reaction order with respect to each reactant and the catalyst, identify the rate-determining step (RDS), and calculate activation parameters (Ea, ΔH‡, ΔS‡). For instance, in the formation of substituted piperidines, the initial step (k1) was identified as the RDS. ajgreenchem.com

Intermediate Trapping and Spectroscopic Analysis: The detection and characterization of reaction intermediates are vital. In Pd-catalyzed C-H activation using a TDG, the key intermediate is a palladacycle formed after the directed C-H cleavage. rsc.org Spectroscopic methods like NMR can be used to observe these transient species. For example, in situ 29Si{¹H} and 31P{¹H} NMR spectroscopy have been used to investigate the mechanism of phosphirenium-catalyzed hydrosilylation of aldehydes. acs.org

Computational Modeling: DFT calculations are powerful tools for mapping potential energy surfaces, optimizing the geometries of intermediates and transition states, and corroborating experimental findings. For the TDG-catalyzed C-H activation of 2-methylbenzaldehyde, a proposed mechanism involves the formation of an acetohydrazone intermediate, which coordinates to Pd(II), followed by C-H activation to form a five-membered palladacycle. Subsequent steps involve oxidation to a Pd(IV) species and reductive elimination to yield the product and regenerate the Pd(II) catalyst. researchgate.net

By combining these experimental and theoretical approaches, a detailed understanding of the reactivity of this compound can be achieved, enabling the rational design of new synthetic transformations.

Kinetic Studies of Reaction Pathways

Kinetic studies on the reactions of substituted benzaldehydes, particularly oxidation, reveal common mechanistic patterns that are applicable to this compound.

Research on the oxidation of various ortho-, meta-, and para-substituted benzaldehydes by different oxidizing agents consistently shows that the reactions are typically first-order with respect to both the aldehyde and the oxidant. researchgate.netresearchgate.netsphinxsai.com For instance, the oxidation of benzaldehydes by reagents like bis(pyridine)silver permanganate (BPSP) and pyridinium bromochromate (PBC) follows this kinetic behavior. researchgate.netresearchgate.net The reaction rate is also frequently influenced by the acidity of the medium, with many oxidations being catalyzed by hydrogen ions. researchgate.netresearchgate.netsphinxsai.com

The electronic effects of the substituents on the benzene ring play a crucial role in determining the reaction rate. Correlation analyses, such as those using Hammett plots or Charton's LDR and LDRS equations, are often employed to quantify these effects. researchgate.netresearchgate.net For the oxidation of substituted benzaldehydes, the polar reaction constants are generally negative, which points to the formation of an electron-deficient center in the rate-determining step of the reaction. researchgate.net The oxidation of ortho- and meta-substituted compounds often shows a greater dependence on the field effect, while para-substituted compounds are more influenced by the delocalization (resonance) effect. researchgate.netresearchgate.net Given its structure, with an ortho-methyl group and a para-ethyl group, the reactivity of this compound would be governed by a combination of these steric and electronic influences.

Table 1: Representative Kinetic Data for Oxidation of Substituted Benzaldehydes This table presents illustrative kinetic data for related compounds to demonstrate the influence of substituents on reaction rates. The specific rate constants for this compound are not available but can be inferred from these trends.

Substituent (para)OxidantSecond-Order Rate Constant (k₂) [L mol⁻¹ s⁻¹]Relative Reactivity Order
-NO₂BTMAFCData Not AvailableFastest
-CNBTMAFCData Not Available
-ClBTMAFCData Not Available
-HBTMAFCData Not Available
-CH₃BTMAFCData Not Available
-OCH₃BTMAFCData Not AvailableSlowest

Note: This table is based on qualitative reactivity trends reported for oxidation by Benzyltrimethylammonium fluorochromate (BTMAFC). sphinxsai.com Exact numerical values were not provided in the source.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. nih.gov For reactions involving this compound, the intermediates formed would be analogous to those observed for other benzaldehydes under similar conditions.

In oxidation reactions, a common proposed mechanism involves a rate-determining hydride transfer from the aldehyde's carbonyl group to the oxidant. researchgate.netrsc.org This transfer results in the formation of a highly reactive, electron-deficient species, such as an acylium ion or a related intermediate, which is then rapidly converted to the final carboxylic acid product. researchgate.net The negative value of the polar reaction constants in kinetic studies supports the development of such an electron-deficient center in the transition state leading to the intermediate. researchgate.net

In other types of transformations, such as aldol condensation reactions, the key intermediate would be an enolate, formed by the deprotonation of an α-carbon. osti.gov For this compound, however, it lacks α-hydrogens on the aldehyde group itself and would typically act as an electrophile in such reactions.

In radical reactions, such as the atmospheric reaction of substituted toluenes with nitrate radicals (NO₃), the initial step is the abstraction of a hydrogen atom from a benzylic position to form a benzyl-type radical. acs.org For this compound, this could lead to radicals at either the methyl or ethyl substituent, which would then react further. The identification of these short-lived intermediates often requires advanced spectroscopic techniques or chemical trapping experiments, where a reagent is added to convert the intermediate into a stable, characterizable product. nih.gov

Deuterium (B1214612) Labeling Studies in Mechanistic Analysis

Deuterium labeling is a powerful tool for probing reaction mechanisms, particularly for determining whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. bac-lac.gc.caresearchgate.net This is accomplished by measuring the primary kinetic isotope effect (KIE), which is the ratio of the rate constant for the non-deuterated substrate (kH) to that of the deuterated substrate (kD).

In the study of aldehyde oxidations, the use of benzaldehyde deuterated at the carbonyl carbon ([²H]benzaldehyde or PhCDO) has been instrumental. The oxidation of PhCDO by pyridinium bromochromate (PBC) exhibited a substantial primary kinetic isotope effect. researchgate.net A significant kH/kD value (typically > 2) indicates that the C-H (or C-D) bond is being cleaved during the slowest step of the reaction. researchgate.net This finding provides strong evidence for mechanisms that involve the transfer of a hydride ion or a hydrogen atom from the aldehyde group in the rate-determining step. researchgate.netrsc.org

While specific deuterium labeling studies on this compound are not found in the surveyed literature, it is a standard and essential method for mechanistic analysis. researchgate.netdiva-portal.org If 4-ethyl-2-methyl-[formyl-²H]benzaldehyde were subjected to oxidation, a significant primary KIE would be expected, confirming that the cleavage of the aldehydic C-H bond is the rate-limiting event, consistent with the findings for other substituted benzaldehydes. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Ethyl 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including 4-Ethyl-2-methylbenzaldehyde (B6203448). It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and most fundamental structural information. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic proton, the aromatic protons, and the protons of the ethyl and methyl groups. The chemical shift of the aldehydic proton typically appears far downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7-8 ppm), influenced by their substitution pattern. The ethyl group will show a characteristic quartet and triplet pattern, while the methyl group attached to the aromatic ring will appear as a singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic chemical shift (around 190-200 ppm). The aromatic carbons will have signals in the range of 120-150 ppm, and the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons. For instance, it would show a correlation between the quartet and triplet of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the aldehydic proton to the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-CHO~10.2s-
Ar-H (position 3)~7.6d~8.0
Ar-H (position 5)~7.2d~8.0
Ar-H (position 6)~7.4s-
-CH₂CH₃~2.7q~7.6
-CH₂CH₃~1.2t~7.6
Ar-CH₃~2.6s-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
-CHO~193
Ar-C (position 1)~134
Ar-C (position 2)~140
Ar-C (position 3)~132
Ar-C (position 4)~145
Ar-C (position 5)~130
Ar-C (position 6)~135
-CH₂CH₃~29
-CH₂CH₃~15
Ar-CH₃~19

NMR spectroscopy is a powerful tool for real-time reaction monitoring. For instance, in the synthesis of this compound, such as through the oxidation of 4-ethyl-2-methylbenzyl alcohol or the formylation of 1-ethyl-3-methylbenzene, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. This allows for the determination of reaction kinetics, optimization of reaction conditions, and identification of any intermediates or byproducts. The integration of NMR signals provides quantitative data on the concentration of each species in the reaction mixture over time. magritek.com

Conformational analysis of ortho-substituted benzaldehydes is another area where NMR is highly valuable. tandfonline.comtandfonline.comias.ac.in The orientation of the aldehyde group relative to the ortho-methyl group can be investigated through Nuclear Overhauser Effect (NOE) experiments, which detect through-space interactions between protons. Additionally, the study of long-range coupling constants between the aldehydic proton and aromatic ring protons can provide insights into the preferred conformation of the molecule in solution. tandfonline.com For ortho-substituted benzaldehydes, there is often a conformational preference to minimize steric hindrance between the substituents. tandfonline.comtandfonline.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, MS is used to confirm its molecular weight and to elucidate its fragmentation pattern upon ionization, which can aid in structural confirmation. The nominal molecular weight of this compound is 148 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 148. The fragmentation of this molecular ion provides a characteristic fingerprint. Common fragmentation pathways for aromatic aldehydes include: libretexts.orgchemguide.co.uk

Loss of a hydrogen radical (H•): This leads to the formation of a stable acylium ion (M-1) at m/z 147, which is often a prominent peak.

Loss of the formyl radical (•CHO): This results in a fragment at m/z 119 (M-29).

Benzylic cleavage: The loss of a methyl radical (•CH₃) from the ethyl group can occur, leading to a fragment at m/z 133.

The fragmentation pattern can be used to distinguish this compound from its isomers.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed Fragment IonNotes
148[C₁₀H₁₂O]⁺Molecular Ion (M⁺)
147[C₁₀H₁₁O]⁺Loss of H• from the aldehyde group (M-1)
133[C₉H₉O]⁺Loss of •CH₃ from the ethyl group (benzylic cleavage)
119[C₉H₁₁]⁺Loss of •CHO from the aldehyde group (M-29)
91[C₇H₇]⁺Tropylium ion, a common fragment in alkylbenzenes

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions.

In the IR spectrum of this compound, the most characteristic absorption is the strong C=O stretching vibration of the aldehyde, which is expected in the region of 1690-1715 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching of the aldehyde group typically shows two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Other significant absorptions include the aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretching vibrations from the ethyl and methyl groups just below 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. ias.ac.in

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as C=C bonds of the aromatic ring often give strong Raman signals. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where water's strong IR absorption can obscure parts of the spectrum.

These techniques can also provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state or in concentrated solutions. Shifts in the vibrational frequencies of the C=O group, for example, can indicate its involvement in such interactions. ias.ac.in

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
Aromatic C-H stretch3100-30003100-3000Medium
Aliphatic C-H stretch3000-28503000-2850Medium-Strong
Aldehyde C-H stretch2850-2800 & 2750-27002850-2800 & 2750-2700Weak-Medium
C=O stretch1715-16901715-1690Strong (IR), Medium (Raman)
Aromatic C=C stretch1600-14501600-1450Medium-Strong
C-H bend1470-13701470-1370Medium
Aromatic C-H out-of-plane bend900-675-Strong (IR)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, two main types of electronic transitions are expected:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are typically high-energy transitions and result in strong absorption bands, often in the shorter wavelength UV region. For substituted benzaldehydes, these are usually observed around 240-280 nm.

n → π* transitions: This involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, typically above 300 nm.

The positions and intensities of these absorption bands (λ_max_) are sensitive to the solvent and the substitution pattern on the aromatic ring. The ethyl and methyl groups, being electron-donating, are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

Table 5: Expected UV-Vis Absorption Maxima for this compound
TransitionExpected λ_max_ (nm)Molar Absorptivity (ε)Solvent
π → π~250-260HighEthanol/Hexane
n → π~320-330LowEthanol/Hexane

X-ray Crystallography for Solid-State Structure Determination of Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, this technique is invaluable for studying its derivatives or coordination complexes.

By forming a crystalline derivative (e.g., a hydrazone) or a metal complex, X-ray crystallography can provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact solid-state conformation of the molecule, including the orientation of the aldehyde group relative to the aromatic ring and its substituents.

Intermolecular interactions: Detailed insights into how the molecules pack in the crystal lattice, revealing the nature and geometry of intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. biointerfaceresearch.com

Chromatographic Separations for Purity Analysis and Reaction Mixture Characterization (e.g., GC, GC×GC, HPLC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. The choice of method depends on the complexity of the sample, the required resolution, and the analytical objective.

Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. Capillary GC, with its high resolving power, is particularly suited for separating isomers and closely related impurities. The purity of this compound can be determined by GC coupled with a flame ionization detector (FID), which offers excellent sensitivity and a wide linear range. For unequivocal identification of impurities and reaction byproducts, GC coupled with mass spectrometry (GC-MS) is the method of choice, providing structural information based on mass spectra.

Due to the absence of specific published GC methods for this compound, the following table presents typical GC conditions used for the analysis of a structurally related isomer, 4-ethylbenzaldehyde (B1584596), which can serve as a starting point for method development. nist.govnist.gov

ParameterCondition 1Condition 2Condition 3
Column Type CapillaryCapillaryCapillary
Stationary Phase DB-WaxSupelcowax-10EC-WAX
Column Length 30 m60 m30 m
Column Diameter 0.25 mm0.25 mm0.32 mm
Film Thickness 0.25 µm0.25 µm0.5 µm
Carrier Gas HeliumHeliumHelium
Oven Program 50°C (5 min hold), then 10°C/min to 230°C (25 min hold)35°C (5 min hold), then 2°C/min to 195°C (90 min hold)40°C (2 min hold), then 5°C/min to 250°C (10 min hold)

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional GC, making it a powerful tool for the detailed characterization of complex mixtures containing this compound. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second dimension) to separate components based on two independent properties, typically volatility and polarity. sepsolve.comchemistry-matters.com GC×GC is particularly advantageous for resolving isomeric impurities from the main component and for fingerprinting complex reaction mixtures. unito.itazom.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including aromatic aldehydes. For this compound, reversed-phase HPLC (RP-HPLC) with a C18 or C8 column would be the most common approach. The separation is typically achieved using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring of the benzaldehyde provides strong chromophoric activity. HPLC is particularly useful for the analysis of reaction mixtures that may contain non-volatile starting materials, reagents, or products.

Sample Derivatization Techniques for Chromatographic Enhancement

Derivatization is a chemical modification of an analyte to improve its chromatographic behavior, enhance its detectability, or both. gcms.czsigmaaldrich.com For aldehydes like this compound, derivatization can be employed to increase volatility for GC analysis or to introduce a strongly UV-absorbing or fluorescent tag for HPLC analysis.

Common derivatization strategies for aldehydes include:

Oximation: Aldehydes react with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes. researchgate.netresearchgate.net PFBHA derivatives are particularly useful for GC analysis with electron capture detection (ECD) due to the presence of multiple fluorine atoms, which significantly enhances sensitivity. researchgate.net

Hydrazone Formation: Aldehydes react with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form hydrazones. DNPH derivatives are brightly colored and strongly absorb UV light, making them ideal for HPLC-UV analysis of aldehydes at trace levels. nih.gov

The selection of a derivatization reagent and method depends on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity. gcms.cz

The following table summarizes common derivatization reagents for aldehydes and their applications in chromatography.

Derivatization ReagentDerivative FormedChromatographic TechniqueAdvantages
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)OximeGC-ECD, GC-MSHigh sensitivity with ECD, improved volatility. researchgate.net
2,4-Dinitrophenylhydrazine (DNPH)HydrazoneHPLC-UVStrong UV absorbance for sensitive detection. nih.gov
Methoxyamine hydrochlorideMethoximeGC-MSStabilizes aldehydes and ketones, preventing tautomerization. youtube.com

Theoretical and Computational Chemistry Investigations of 4 Ethyl 2 Methylbenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT can accurately and efficiently calculate molecular geometries, energies, and other electronic properties. For 4-Ethyl-2-methylbenzaldehyde (B6203448), DFT calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.

These calculations begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this involves determining the preferred orientations of the ethyl, methyl, and aldehyde groups relative to the benzene (B151609) ring. Once the optimized geometry is obtained, further calculations can be performed to analyze its electronic structure and predict various properties.

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant electron density distributed across the benzene ring, influenced by the electron-donating alkyl groups. The LUMO is anticipated to be a π*-orbital localized primarily on the carbonyl group of the aldehyde functionality, which acts as an electron-withdrawing group. The ethyl and methyl groups, being electron-donating, increase the energy of the HOMO, which would be expected to decrease the HOMO-LUMO gap compared to unsubstituted benzaldehyde (B42025), thereby increasing its reactivity toward electrophiles.

Table 1: Illustrative Frontier Orbital Energies for a Substituted Benzaldehyde System

Parameter Energy (eV)
HOMO Energy -6.5 to -5.5
LUMO Energy -2.0 to -1.0
HOMO-LUMO Gap (ΔE) 3.5 to 4.5

Note: These values are representative based on calculations for similar substituted benzaldehyde derivatives and are intended for illustrative purposes.

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. scribd.com Calculations are often performed on geometries optimized with a functional like B3LYP, and may include solvent effects through models like the Polarizable Continuum Model (PCM). While precise calculated values for this compound are not published, expected chemical shifts can be estimated based on known substituent effects and data from analogous compounds like 4-ethylbenzaldehyde (B1584596) and 2,4-dimethylbenzaldehyde. chemicalbook.comnih.govchegg.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aldehyde H 9.9 - 10.2 -
Aldehyde C - 192 - 194
Aromatic H's 7.2 - 7.8 -
Aromatic C's - 125 - 148
Ethyl CH₂ 2.7 - 2.8 28 - 30
Ethyl CH₃ 1.2 - 1.3 14 - 16
Methyl CH₃ 2.4 - 2.6 19 - 22

Note: These are estimated ranges based on typical values for substituted benzaldehydes.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic positions. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the C=O stretch of the aldehyde (typically around 1700 cm⁻¹), C-H stretches of the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), and various bending and skeletal modes. DFT calculations, often with a scaling factor applied to the frequencies, generally show good agreement with experimental spectra. asianpubs.orgnih.gov

Molecular Dynamics and Conformation Analysis

While the benzene ring itself is rigid, this compound possesses conformational flexibility due to the rotation of its three substituents: the aldehyde, ethyl, and methyl groups. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them.

The rotation of the aldehyde group relative to the plane of the benzene ring is a key conformational feature. For benzaldehyde itself, the planar conformation is the most stable. The presence of a methyl group at the ortho position in this compound would introduce steric hindrance, potentially raising the energy barrier for rotation of the aldehyde group.

Similarly, the ethyl group has rotational freedom around the C(ring)-C(ethyl) bond. The most stable conformation will seek to minimize steric interactions between the ethyl group's methyl hydrogens and the adjacent aromatic proton. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of the molecule over time at a given temperature. Such simulations would reveal the preferred dihedral angles of the substituents and the dynamics of their interconversion, providing a more complete picture of the molecule's behavior in a fluid phase than static quantum chemical calculations alone. nih.govrush.edu

Reaction Pathway and Transition State Modeling

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates and, crucially, transition states. Transition state theory uses the properties of the transition state to calculate reaction rates.

A fundamental reaction of aldehydes is nucleophilic addition to the carbonyl carbon. For this compound, a representative reaction would be the addition of a simple nucleophile like the cyanide ion (CN⁻). pressbooks.pub

Reaction: 4-Et-2-Me-C₆H₃CHO + CN⁻ → [4-Et-2-Me-C₆H₃CH(O⁻)CN]

Computational modeling of this reaction would involve:

Locating the Transition State (TS): A transition state search would be performed to find the saddle point on the potential energy surface connecting the reactants and the tetrahedral intermediate. The structure of the TS would reveal the geometry of the approach of the nucleophile to the carbonyl group.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), a key determinant of the reaction rate.

Analyzing Substituent Effects: The electron-donating ethyl and methyl groups on the ring increase electron density at the carbonyl carbon, which would likely decrease its electrophilicity compared to unsubstituted benzaldehyde. This would be expected to raise the activation energy and slow the rate of nucleophilic addition. Conversely, the ortho-methyl group provides steric hindrance, which could also affect the trajectory of the incoming nucleophile and the stability of the transition state. researchgate.net

Modeling provides a quantitative understanding of these electronic and steric effects on the reaction pathway.

Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations (Non-Biological Context)

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's structural features with its chemical reactivity. For this compound, the key structural features are the electron-donating and sterically bulky substituents on the aromatic ring.

In a non-biological context, these features influence reactivity in various organic transformations:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. The electron-donating alkyl groups would facilitate this oxidation by stabilizing a positive charge buildup in the transition state.

Reduction: The aldehyde can be reduced to a primary alcohol. The electronic effects of the alkyl groups are less pronounced in typical hydride reductions.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel): These reactions involve the formation of an enolate or a related nucleophile. The reactivity of the aldehyde as an electrophile is modulated by the substituents as described in the previous section (decreased electrophilicity).

Electrophilic Aromatic Substitution: The ethyl and methyl groups are ortho-, para-directing and activating. They would strongly direct incoming electrophiles to the positions ortho and para relative to themselves, influencing the outcome of reactions like nitration or halogenation on the aromatic ring.

By systematically comparing the calculated properties (like charge distribution and orbital energies) and reaction barriers of a series of substituted benzaldehydes, quantitative structure-reactivity relationships (QSRRs) can be developed. These relationships are valuable for predicting the behavior of new compounds and for designing molecules with specific reactivity profiles. nih.gov

Intermolecular Interaction Analysis (e.g., C–H···O Hydrogen Bonding)

In the solid state, the arrangement of molecules in a crystal lattice is governed by intermolecular interactions. While this compound lacks strong hydrogen bond donors like -OH or -NH, it can participate in weaker but structurally significant C–H···O hydrogen bonds. nih.gov

The carbonyl oxygen of the aldehyde group is a hydrogen bond acceptor, while C-H bonds from the aromatic ring and the alkyl substituents can act as donors. Computational analysis of the crystal structure (if available) or of molecular dimers and clusters can identify and quantify these interactions.

Studies on other substituted benzaldehydes have shown that C(aromatic)–H···O and C(aldehyde)–H···O interactions are common, often forming centrosymmetric dimers or catemeric chains (synthons) that dictate the crystal packing. nih.gov The interaction energies of these weak hydrogen bonds typically fall in the range of 4 to 20 kJ/mol. nih.gov

Table 3: Typical Intermolecular Interaction Energies in Substituted Benzaldehyde Crystals

Interaction Type Description Typical Energy (kJ/mol)
C(aromatic)–H···O Aromatic C-H bond donates to a carbonyl oxygen -7 to -15
C(aldehyde)–H···O Aldehydic C-H bond donates to a carbonyl oxygen -5 to -10
C–H···π An alkyl or aromatic C-H bond interacts with the π-system of a neighboring ring -4 to -8
π–π Stacking Face-to-face or offset stacking of aromatic rings -5 to -20

Source: Adapted from studies on multi-substituted benzaldehyde derivatives. nih.gov

These interactions can be visualized and analyzed using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in a crystal, providing a detailed fingerprint of the intermolecular forces at play.

Applications of 4 Ethyl 2 Methylbenzaldehyde As a Research Component in Materials Science and Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of carbon-carbon bond-forming reactions. This reactivity allows 4-Ethyl-2-methylbenzaldehyde (B6203448) to serve as a foundational element for constructing more elaborate molecular architectures.

Intermediates for Advanced Synthetic Targets

In the fields of pharmaceutical and agrochemical research, the development of new active ingredients often relies on the synthesis of novel molecular scaffolds. Substituted benzaldehydes are crucial starting materials for this purpose. The compound forms 2,4-dinitrophenylhydrazone (2,4-DNP) derivatives, a classic reaction used to identify and characterize aldehydes byjus.com. This reactivity is indicative of its potential to undergo various condensation and addition reactions.

While specific, large-scale applications in commercial products are not documented, its role at the research level is significant. The presence of the ortho-methyl group can influence the stereochemistry of reactions at the aldehyde center, and the para-ethyl group can modify the electronic properties and solubility of the resulting derivatives. These features make it a useful intermediate for creating libraries of compounds for screening purposes in drug discovery and agrochemical development, where subtle changes in molecular structure can lead to significant differences in biological activity. An organic compound with the molecular formula C9H10O, identified as an ortho-substituted benzaldehyde (B42025), was shown to form a 2,4-DNP derivative and reduce Tollens' reagent, underscoring the characteristic reactivity of this class of compounds byjus.com.

Building Blocks for Natural Product Analogues

Natural products are a rich source of inspiration for new medicines, but their complex structures often make them difficult to synthesize and modify. A common strategy in medicinal chemistry is the creation of natural product analogues, which are simplified or altered versions of the natural molecule designed to be more accessible synthetically while retaining or improving biological activity rsc.orgnih.gov.

This compound can be employed as a building block to introduce a specific substituted aromatic moiety into a larger structure, mimicking a portion of a natural product or creating a novel analogue. Strategies such as diverted total synthesis allow for modifications at various stages of a synthetic route, enabling the incorporation of unique fragments like the 4-ethyl-2-methylphenyl group rsc.orgresearchgate.net. By systematically replacing parts of a natural product's structure with fragments derived from this aldehyde, researchers can probe structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability.

Monomer in Polymer and Functional Material Design

The reactivity of the aldehyde group also allows this compound to be incorporated into polymeric structures, contributing to the development of new materials with specific optical, electronic, or physical properties.

Synthesis of Schiff Base Polymers and Conjugated Systems

Schiff base polymers, also known as polyazomethines, are a class of materials characterized by the presence of an imine (-C=N-) linkage in their backbone. These polymers are often synthesized through the polycondensation reaction of a dialdehyde with a diamine mdpi.comresearchgate.net. The resulting conjugated systems are studied for their thermal stability and optoelectronic properties mdpi.com.

While this compound is a mono-aldehyde, it can be used to end-cap polymer chains or to synthesize smaller, well-defined Schiff base molecules (ligands) that can be complexed with metals biointerfaceresearch.com. For instance, reacting it with a primary amine yields a Schiff base containing the 4-ethyl-2-methylphenyl group. Research on related compounds has shown that Schiff bases derived from 4-methylbenzaldehyde (B123495) and 2-aminobenzohydrazide can form stable complexes with transition metals like Co(II), Cu(II), Zn(II), and Ni(II) biointerfaceresearch.com. Such reactions demonstrate a pathway for integrating the this compound unit into metal-organic frameworks or coordination polymers.

Reactant A Reactant B Resulting Linkage Polymer/Compound Class
DiamineDialdehydeImine (-C=N-)Schiff Base Polymer (Polyazomethine)
This compoundPrimary AmineImine (-C=N-)Schiff Base (Ligand)

Integration into Porous Organic Polymers (POPs)

Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis nih.gov. These networks are typically constructed from rigid, multifunctional monomers that are cross-linked to form a permanent porous structure nih.gov.

As a monofunctional aldehyde, this compound cannot form a cross-linked network on its own. However, it can be used as a modulating agent or a surface functionalization component in the synthesis of POPs. For example, in a reaction involving a tri-functional aldehyde as the primary building block, adding a controlled amount of this compound could act as a "cap," limiting the extent of polymerization and helping to control the final particle size and morphology. Furthermore, it could be used to post-synthetically modify the surface of an existing POP, introducing the 4-ethyl-2-methylphenyl group to tailor the surface chemistry and adsorptive properties of the material. Amine-functionalized POPs have shown effectiveness in adsorbing gaseous aldehydes, indicating a strong interaction between the polymer framework and the aldehyde functionality rsc.org.

Development of Polycyclic Aromatic Hydrocarbons (PAHs) with Electronic Applications (e.g., OLEDs) from Aldehyde Derivatives

The aldehyde group is a key precursor for the synthesis of carbon-carbon double bonds through reactions like the Wittig reaction. This makes aldehyde derivatives valuable starting materials for constructing larger π-conjugated systems, including polycyclic aromatic hydrocarbons (PAHs) and oligomers investigated for use in electronic devices like Organic Light-Emitting Diodes (OLEDs).

Starting with this compound, a Wittig-type reaction with a suitable phosphonium (B103445) ylide can generate a substituted stilbene derivative. This molecule can then undergo further reactions, such as photochemical cyclization, to form a phenanthrene core or be used in metal-catalyzed cross-coupling reactions to build up even larger, more complex PAHs. The ethyl and methyl substituents on the aromatic ring can enhance the solubility and influence the solid-state packing of these materials, which are critical parameters for their performance in electronic devices. While the direct conversion of PAHs to benzaldehyde has been studied mdpi.com, the reverse process—building PAHs from aldehydes—is a fundamental strategy in synthetic organic materials chemistry. Schiff base polymers incorporating various aromatic moieties have also been explored for their potential in light-emitting applications mdpi.com.

Ligand Design and Coordination Chemistry for Catalysis

The aldehyde functional group of this compound serves as a convenient handle for the synthesis of various ligands, which can then be coordinated with metal ions to form catalysts for a multitude of chemical transformations.

Preparation of Chelate Ligands from Aldehyde Derivatives

The most common strategy for converting aldehydes into chelate ligands is through the formation of Schiff bases. This involves a condensation reaction between the aldehyde and a primary amine, resulting in the formation of an imine or azomethine group (-C=N-).

The synthesis of Schiff base ligands derived from benzaldehyde and its derivatives is a well-established method. The general reaction involves the condensation of an aldehyde with a primary amine to form an imine. While specific studies on this compound are not extensively documented in publicly available research, the principles of Schiff base formation are broadly applicable. For instance, Schiff bases are readily prepared by reacting aldehydes or ketones with primary amines.

By selecting amines with additional donor atoms (e.g., hydroxyl, amino, or carboxyl groups) in close proximity to the amino group, polydentate ligands can be synthesized. For example, reacting this compound with an amino alcohol or a diamine would yield a bidentate or potentially a tetradentate ligand, respectively. These ligands can then form stable chelate complexes with transition metals, which are of significant interest in catalysis. The formation of such metal complexes often enhances the biological activity and catalytic potential of the ligands themselves.

A representative reaction for the formation of a Schiff base ligand from this compound is depicted below:

Reaction Scheme for Schiff Base Formation

A general scheme for the synthesis of a Schiff base ligand from this compound and a primary amine.

These Schiff base metal complexes have been shown to be effective catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The steric bulk provided by the ethyl and methyl groups on the benzaldehyde ring can influence the stereoselectivity of the catalyzed reactions.

Components for Metal-Organic Frameworks (MOFs) or other Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tuned by judiciously selecting the metal and organic linker. nih.gov

While there is no direct report of this compound being used as a linker in MOF synthesis, its derivatives could be functionalized to serve this purpose. For MOF construction, organic linkers typically contain coordinating functional groups, most commonly carboxylates. Therefore, this compound would need to be chemically modified, for example, by oxidizing the aldehyde group to a carboxylic acid and introducing at least one other coordinating group on the aromatic ring.

The general strategy for synthesizing MOFs involves the self-assembly of metal ions and organic linkers under hydrothermal or solvothermal conditions. redalyc.org The resulting structures can be highly ordered and possess large internal surface areas, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net The incorporation of a linker derived from this compound could introduce specific steric and electronic properties to the resulting MOF, potentially influencing its adsorption selectivity or catalytic activity.

Coordination polymers, which can be one-, two-, or three-dimensional, are formed by the coordination of metal ions with organic ligands. organic-chemistry.orgjlu.edu.cn Similar to MOFs, the aldehyde group of this compound is not a typical coordinating group for the formation of stable coordination polymers. However, Schiff base derivatives of this compound, particularly those with additional donor sites, could act as ligands for the construction of coordination polymers with interesting structural and functional properties.

Research in Optical and Electronic Materials

The extended π-systems and tunable electronic properties of molecules derived from this compound make them attractive candidates for applications in optical and electronic materials.

Development of Materials with Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical switching. thieme-connect.com Organic molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant second-order NLO properties.

Schiff bases derived from substituted benzaldehydes are a well-studied class of NLO materials. semanticscholar.orgrsc.orggoogle.com The imine bond of the Schiff base can act as a π-bridge, facilitating intramolecular charge transfer from an electron-donating group (donor) to an electron-withdrawing group (acceptor) on the aromatic rings. By reacting this compound (where the alkyl groups are weakly electron-donating) with an amine containing a strong electron-withdrawing group (e.g., a nitro group), a D-π-A molecule with potential NLO properties could be synthesized.

The magnitude of the NLO response is related to the molecular hyperpolarizability (β), which can be enhanced by increasing the extent of intramolecular charge transfer. The design of such molecules often involves computational methods, such as Density Functional Theory (DFT), to predict their NLO properties before synthesis. thieme-connect.com

Parameter Description Relevance to NLO Properties
Donor Group An electron-releasing group on the aromatic ring.Enhances intramolecular charge transfer.
π-Bridge A conjugated system connecting the donor and acceptor.Facilitates electron delocalization.
Acceptor Group An electron-withdrawing group on the aromatic ring.Promotes intramolecular charge transfer.
Hyperpolarizability (β) A measure of the second-order NLO response of a molecule.Higher values indicate a stronger NLO effect.

Interactive Data Table: Key Parameters for Designing NLO Materials Based on Schiff Bases.

Liquid Crystalline Material Components

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. beilstein-journals.org Molecules that exhibit liquid crystalline phases (mesogens) are typically anisotropic in shape, often rod-like or disc-like. beilstein-journals.org

Schiff bases are a prominent class of compounds used in the synthesis of thermotropic liquid crystals due to their rigid, linear structure which favors the formation of ordered phases upon heating. rsc.orgresearchgate.net The general structure of a Schiff base mesogen consists of a rigid core, often containing multiple aromatic rings connected by linking groups like the imine bond, and flexible terminal groups, such as alkyl chains. acs.org

Derivatives of this compound can be designed to exhibit liquid crystalline behavior. By reacting the aldehyde with an aniline (B41778) derivative that possesses a long alkyl or alkoxy chain, a rod-like molecule can be synthesized. The ethyl and methyl groups on the benzaldehyde ring would act as lateral substituents, which can influence the melting point and the type of liquid crystalline phase formed. The length of the terminal flexible chain plays a crucial role in determining the mesomorphic properties of the material. study.com

Molecular Feature Role in Liquid Crystal Formation Example in a this compound Derivative
Rigid Core Provides structural anisotropy and promotes ordered packing.The phenyl rings and the imine linkage of the Schiff base.
Flexible Terminal Chains Lower the melting point and influence the type of mesophase.A long alkyl or alkoxy chain on the aniline part of the Schiff base.
Linking Group Connects the aromatic rings in the rigid core.The azomethine (-CH=N-) group.
Lateral Substituents Affect the molecular packing and can modify transition temperatures.The ethyl and methyl groups on the benzaldehyde ring.

Interactive Data Table: Molecular Design Principles for Liquid Crystals Derived from this compound.

Novel C1/C2 Building Block Chemistry

In organic synthesis, a "building block" is a molecule that can be incorporated into a larger structure. While this compound is a C10 molecule, its aldehyde functional group can participate in reactions where it effectively acts as a one-carbon (C1) or a two-atom (C=O) building block.

One of the most significant applications of aldehydes as C1 building blocks is in multicomponent reactions (MCRs) . MCRs are reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. beilstein-journals.org Substituted benzaldehydes are frequently used as one of the components in various MCRs, such as the Biginelli and Ugi reactions, to synthesize complex heterocyclic scaffolds. nih.govbenthamscience.com In these reactions, the carbonyl carbon of the aldehyde is incorporated into the final product's backbone.

Another important class of reactions where aldehydes act as C1 building blocks are condensation reactions . For instance, in the Claisen-Schmidt condensation, an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction is a classic example of carbon-carbon bond formation where the aldehyde provides the electrophilic carbon.

Furthermore, the aldehyde group can undergo decarbonylation , a reaction that involves the elimination of carbon monoxide. acs.orgwikipedia.org This transformation, often catalyzed by transition metals like palladium or nickel, converts the aldehyde into the corresponding arene. thieme-connect.comrsc.org While this reaction removes the C1 unit, it demonstrates the utility of the aldehyde as a functional group that can be strategically removed after serving its purpose in a synthetic sequence.

Reaction Type Role of this compound Product Class
Multicomponent Reactions Provides a C1 electrophilic center.Heterocyclic compounds (e.g., dihydropyrimidinones in the Biginelli reaction).
Condensation Reactions Acts as an electrophile for enolate attack.α,β-Unsaturated ketones or esters.
Decarbonylation The formyl group is removed as carbon monoxide.Substituted arenes (2-ethyl-1-methylbenzene).

Interactive Data Table: Role of this compound as a Building Block in Organic Synthesis.

Thiomethylation and Esterification Approaches with Aromatic Aldehydes

The unique structural characteristics of this compound, featuring both steric hindrance from the ortho-methyl group and electronic effects from the para-ethyl group, make it an interesting substrate for advanced organic synthesis. This section explores the application of this compound as a research component in thiomethylation and esterification reactions, drawing upon established methodologies for similarly substituted aromatic aldehydes.

Thiomethylation of Aromatic Aldehydes

Thiomethylation, the introduction of a methylthio group (-SMe), is a significant transformation in organic synthesis, leading to intermediates with broad utility. One effective method for the thiomethylation of aromatic aldehydes involves the formation of methyl dithioacetals.

Reaction with Boron Trifluoride Dimethyl Sulfide Complex (BF₃·SMe₂)

A convenient and odor-free approach for the synthesis of methyl dithioacetals from aromatic aldehydes utilizes the boron trifluoride dimethyl sulfide (BF₃·SMe₂) complex. This reagent serves as both a Lewis acid to activate the aldehyde and as a source of the thiomethyl group. The general reaction is as follows:

ArCHO + 2 BF₃·SMe₂ → ArCH(SMe)₂

While specific studies on this compound are not available, research on a variety of other substituted benzaldehydes provides insight into the expected reactivity. The reaction is generally tolerant of a range of functional groups on the aromatic ring.

The steric hindrance presented by the ortho-methyl group in this compound might influence the reaction rate, potentially requiring slightly more forcing conditions (e.g., elevated temperature or longer reaction times) compared to unhindered benzaldehydes. However, the electronic donating nature of the ethyl and methyl groups is expected to maintain sufficient reactivity at the carbonyl carbon for the reaction to proceed efficiently.

Table 1: Thiomethylation of Various Aromatic Aldehydes with BF₃·SMe₂

AldehydeProductYield (%)
BenzaldehydePhenyl-1,1-bis(methylthio)methane85
4-Methylbenzaldehyde(4-Methylphenyl)-1,1-bis(methylthio)methane82
4-Chlorobenzaldehyde(4-Chlorophenyl)-1,1-bis(methylthio)methane90
2-Naphthaldehyde(Naphthalen-2-yl)-1,1-bis(methylthio)methane78

This table presents representative data for the thiomethylation of various aromatic aldehydes to illustrate the general efficacy of the method. The yields are based on published research for these specific compounds and serve as a predictive model for the reaction with this compound.

Esterification of Aromatic Aldehydes

The direct conversion of aldehydes to esters, known as oxidative esterification, is a highly valuable transformation in organic synthesis. Several catalytic methods have been developed for this purpose, with a focus on efficiency and sustainability.

N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Esterification

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the oxidative esterification of aldehydes. In this process, the NHC catalyst activates the aldehyde, which then reacts with an alcohol in the presence of an oxidant to form the corresponding ester.

A notable advantage of NHC catalysis is its effectiveness with sterically hindered aldehydes, a key feature of this compound. The general scheme for this reaction is:

ArCHO + R'OH + [Oxidant] --(NHC catalyst)--> ArCOOR'

Research has demonstrated that even aldehydes with ortho-substituents can undergo this transformation in good yields. The presence of the 2-methyl group in this compound is therefore not expected to be a significant impediment to this reaction.

Vitamin B₁-Catalyzed Aerobic Oxidative Esterification

A green and sustainable approach to oxidative esterification utilizes vitamin B₁ (thiamine) as a biocompatible and readily available catalyst. This method employs air as the oxidant, making it an environmentally benign alternative to traditional methods that often require stoichiometric amounts of hazardous oxidants. nih.govarkat-usa.orgrsc.org

The reaction is typically carried out by heating the aldehyde and vitamin B₁ in the desired alcohol, which serves as both the reactant and the solvent. The catalytic cycle involves the in situ generation of an NHC from vitamin B₁, which then participates in a similar mechanism to other NHC-catalyzed oxidations. nih.govarkat-usa.org This method has been successfully applied to a range of aromatic aldehydes. nih.govarkat-usa.org Given its tolerance for various functional groups and its efficacy with substituted aromatics, it is anticipated that this compound would be a suitable substrate for this transformation. nih.govarkat-usa.org

Table 2: Oxidative Esterification of Aromatic Aldehydes with Methanol

AldehydeCatalyst SystemProductYield (%)
4-NitrobenzaldehydeVitamin B₁, DABCO, AirMethyl 4-nitrobenzoate72
4-ChlorobenzaldehydeVitamin B₁, DABCO, AirMethyl 4-chlorobenzoate65
BenzaldehydeImidazolium salt (NHC precursor), DBU, MnO₂Methyl benzoate (B1203000)91
4-MethoxybenzaldehydePd/C, O₂Methyl 4-methoxybenzoate98

This table showcases the yields obtained for the oxidative esterification of various aromatic aldehydes using different catalytic systems. This data provides a basis for predicting the outcome of similar reactions with this compound.

Emerging Research Frontiers and Future Perspectives for 4 Ethyl 2 Methylbenzaldehyde Chemistry

Automation and High-Throughput Screening in Synthetic Research

The traditional manual-based methods of organic synthesis are often time-consuming and may not be economical, particularly in a research environment with increasing budgetary constraints. nih.gov The integration of automation and high-throughput screening (HTS) is revolutionizing synthetic chemistry by enabling the rapid and efficient synthesis and evaluation of chemical compounds. nih.govsigmaaldrich.com For a molecule like 4-Ethyl-2-methylbenzaldehyde (B6203448), these technologies offer a pathway to accelerate the discovery of new derivatives and optimize reaction protocols.

Automated synthesis platforms, such as cartridge-based systems, allow chemists to perform a wide range of reactions with increased speed and reduced risk of human error. sigmaaldrich.comchimia.ch These systems use pre-filled reagent cartridges for various reaction classes, enabling the generation, isolation, and purification of products at the push of a button. sigmaaldrich.com For this compound, its aldehyde functional group is a prime target for a variety of automated transformations to quickly build libraries of new molecules.

High-throughput screening (HTS) or high-throughput experimentation (HTE) complements automated synthesis by allowing for the parallel execution of numerous reactions to quickly identify optimal conditions. sigmaaldrich.com Techniques such as microdroplet reactions can shorten reaction times from hours to milliseconds and significantly improve yields without the need for catalysts. nih.gov For transformations involving this compound, HTS platforms like the KitAlysis™ screening kits can be employed to efficiently screen numerous catalysts, ligands, and bases for cross-coupling reactions, saving significant time and materials. sigmaaldrich.com Furthermore, new assay methods are being developed for the substrate-independent, chemoselective quantification of aldehydes, which is crucial for screening the outcomes of biocatalytic reactions in high-throughput formats. researchgate.net

Table 1: Automated Reactions Amenable to this compound
Reaction TypeDescriptionPotential Product from this compoundReference
Reductive AminationTransforms aldehydes or ketones and primary or secondary amines into more complex amines.Substituted benzylamines sigmaaldrich.comchimia.ch
N-Heterocycle FormationConverts a broad range of aldehydes into N-heterocycles.Substituted quinolines, pyridines, etc. sigmaaldrich.com
Amide FormationCouples amines and carboxylic acids; the aldehyde can first be oxidized to a carboxylic acid.N-substituted 4-ethyl-2-methylbenzamides sigmaaldrich.com
Wittig ReactionConverts aldehydes into alkenes.4-Ethyl-2-methylstyrene derivatives researchgate.net

Development of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is critical for achieving high selectivity and efficiency in the synthesis of and transformations involving complex molecules like this compound. Research is focused on creating catalysts that can precisely control reactivity at a specific site on the molecule, avoiding unwanted side products and complex purification steps.

One promising area is the use of tandem reactions, which allow for the synthesis of complex molecules in a single pot without isolating intermediates, thereby saving time and resources. liberty.edu Strategies utilizing directed metalation have been developed for the selective functionalization of the ortho position of benzaldehyde (B42025) derivatives. liberty.edu Another advanced method involves the use of a stable aluminum hemiaminal as a masked aldehyde intermediate. This allows for subsequent cross-coupling with organometallic reagents, providing a versatile route to a variety of substituted benzaldehydes. nih.gov

For producing specific isomers like this compound, shape-selective catalysis using materials like zeolites offers significant potential. psu.edu Zeolites such as HZSM-5 can be modified to create pores and active sites of a specific size and shape, directing reactions toward a desired product like 4,4'-dimethylbiphenyl (B165725) with high selectivity. psu.edu This principle could be applied to develop catalysts for the selective synthesis or transformation of this compound, for instance, in alkylation or transalkylation reactions involving toluene (B28343) and other aromatics. researchgate.net Furthermore, site-selective catalytic reactions are being designed based on detailed structural analysis to modify complex natural products, a strategy that could be adapted to selectively functionalize one of the alkyl groups or the aldehyde moiety of this compound. nih.gov

Table 2: Potential Catalytic Strategies for this compound Chemistry
Catalytic StrategyPrincipleRelevance to this compoundReference
Shape-Selective Catalysis (Zeolites)Utilizes microporous materials with defined pore structures to control reactant access to active sites, favoring the formation of specific isomers.Could be designed for the selective synthesis of this compound from simpler feedstocks or for selective transformations at a specific position. psu.eduresearchgate.net
Tandem ReactionsCombines multiple reaction steps in a single pot without isolating intermediates, improving efficiency.Development of one-pot procedures to synthesize complex derivatives from this compound. liberty.edu
Masked Aldehyde StrategyTemporarily protects the aldehyde group as a stable intermediate (e.g., aluminum hemiaminal) to allow for other transformations.Enables the use of highly nucleophilic reagents to modify other parts of the molecule without reacting with the aldehyde. nih.gov
Site-Selective CatalysisUses catalysts designed to react with a specific functional group in a multifunctional molecule.Could enable selective modifications of the ethyl, methyl, or aldehyde groups, or specific positions on the aromatic ring. nih.gov

Exploration in Next-Generation Functional Materials

The unique chemical structure of this compound, featuring a reactive aldehyde group and a substituted aromatic ring, makes it an attractive building block for next-generation functional materials. A particularly promising avenue is its use in the synthesis of functionalized ionic liquids (ILs) and polymeric ionic liquids (PILs).

ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable properties, making them "green" alternatives to traditional volatile organic solvents. researchgate.netresearchgate.net Task-specific ILs, which contain functional groups, can act as solvents, catalysts, or supported reagents. researchgate.net The aldehyde group in this compound can be readily transformed into other functionalities (e.g., carboxyl, benzyl (B1604629) alcohol, or secondary amines) after being incorporated into an ionic liquid structure. researchgate.netresearchgate.net This allows for the creation of task-specific ILs where the 4-ethyl-2-methylphenyl moiety could impart specific steric or electronic properties.

Building on this, PILs are polymers derived from IL monomers. They combine the unique properties of ionic liquids with the mechanical stability and processability of polymers. murraystate.edu PILs are being explored for a wide range of applications, including as polymer electrolytes and corrosion inhibitors. murraystate.eduacs.org By converting this compound into a polymerizable monomer (e.g., a styrenyl- or acrylic-substituted IL), novel PILs can be synthesized. The resulting polymers could have unique thermal properties and ionic conductivities, potentially finding use in advanced materials for energy storage or surface protection.

Table 3: Potential Functional Materials Derived from this compound
Material ClassSynthetic ApproachPotential ApplicationKey FeatureReference
Task-Specific Ionic LiquidsIncorporate the 4-ethyl-2-methylphenyl group into an ionic liquid cation or anion. The aldehyde can be used as a reactive handle.Specialty solvents, catalysts, supported reagents.Tunable properties, low vapor pressure, high thermal stability. researchgate.netresearchgate.net
Polymeric Ionic Liquids (PILs)Convert this compound into a vinyl-, acrylic-, or styrenyl-substituted IL monomer, followed by polymerization.Solid-state electrolytes, gas separation membranes, corrosion inhibitors.Combines ionic conductivity with polymer mechanical properties. murraystate.eduacs.org
Functional PolymersUse the aldehyde for condensation polymerization or as a point for grafting onto existing polymer backbones.High-performance plastics, resins, specialty coatings.The aromatic structure could enhance thermal stability and mechanical strength. murraystate.edu

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of synthesis conditions, and design of novel materials with desired properties. rjptonline.orgbeilstein-journals.org For this compound, these computational tools can significantly accelerate the exploration of its chemical space and guide experimental efforts toward the most promising avenues.

Beyond forward prediction, AI is being used to suggest optimal reaction conditions (catalysts, solvents, reagents) for a given transformation. beilstein-journals.org Global models trained on comprehensive databases can provide general starting points, while local models can fine-tune parameters for a specific reaction family to maximize yield. beilstein-journals.org This data-driven approach reduces the number of trial-and-error experiments needed. The integration of ML with automated synthesis platforms is leading to the concept of "self-driving labs," where AI designs experiments, robots execute them, and the results are used to train the next iteration of the model, creating a closed loop for accelerated discovery.

Table 4: Applications of AI and Machine Learning in this compound Research
Application AreaDescriptionBenefitReference
Reaction Outcome PredictionML models predict the major product(s) and potential byproducts for a given set of reactants.Reduces failed experiments; validates synthetic routes before they are attempted in the lab. rjptonline.orgacs.org
Yield and Selectivity PredictionAlgorithms forecast the expected yield and stereoor regioselectivity of a reaction based on substrate features and conditions.Prioritizes high-yielding reactions; helps in understanding reaction mechanisms. bioengineer.orgnih.gov
Reaction Condition OptimizationAI suggests the optimal set of catalysts, solvents, reagents, and temperatures for a desired transformation.Minimizes the need for extensive experimental screening; improves process efficiency. beilstein-journals.org
New Derivative DesignAI can generate virtual libraries of derivatives and predict their physicochemical or biological properties.Focuses synthetic efforts on molecules with the highest probability of having desired characteristics. rjptonline.org

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